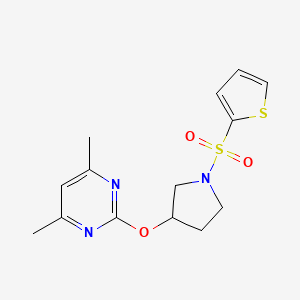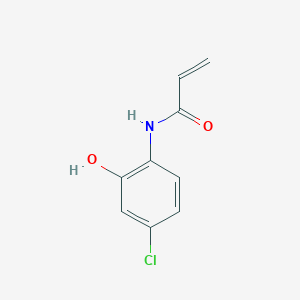
TAS-119
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAS-119 is a novel, orally active, and highly selective inhibitor of Aurora kinase A and tropomyosin receptor kinase (TRK) family members. Aurora kinase A is a mitotic kinase that plays a crucial role in cell cycle control, particularly in the regulation of chromosome segregation and spindle formation during mitosis. This compound has shown significant antitumor efficacy in preclinical models, particularly in cancers with deregulated activation of the Myc, β-Catenin, and TRK pathways .
Preparation Methods
The synthesis of TAS-119 involves several steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high selectivity and potency against Aurora kinase A . Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
TAS-119 undergoes various chemical reactions, including:
Inhibition of Kinase Activity: this compound inhibits the activity of Aurora kinase A and TRK family members by binding to their active sites.
Degradation of N-Myc: In MYCN-amplified neuroblastoma cell lines, this compound induces the degradation of N-Myc, a transcription factor involved in cell proliferation.
Inhibition of TRK-Fusion Proteins: This compound inhibits the activity of TRK-fusion proteins, leading to robust growth inhibition of tumor cells with deregulated TRK pathways.
Scientific Research Applications
TAS-119 has several scientific research applications, including:
Cancer Research: this compound has shown significant antitumor activity in preclinical models of various cancers, including lung cancer and neuroblastoma.
Cell Cycle Studies: As an inhibitor of Aurora kinase A, this compound is used to study the role of this kinase in cell cycle regulation and mitosis.
Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting Aurora kinase A and TRK family members.
Mechanism of Action
TAS-119 exerts its effects by selectively inhibiting the activity of Aurora kinase A and TRK family members. The inhibition of Aurora kinase A leads to the accumulation of mitotic cells, abnormal spindle morphology, and activation of the spindle assembly checkpoint. This results in the suppression of tumor cell growth and induction of apoptosis. Additionally, this compound inhibits TRK-fusion protein activity, leading to robust growth inhibition of tumor cells with deregulated TRK pathways .
Comparison with Similar Compounds
TAS-119 is unique in its high selectivity and potency against Aurora kinase A compared to other protein kinases, including Aurora kinase B. Similar compounds include:
Alisertib: Another Aurora kinase A inhibitor with antitumor activity but with a different safety profile.
Danusertib: A pan-Aurora kinase inhibitor that targets multiple Aurora kinases but with less selectivity compared to this compound.
This compound stands out due to its high selectivity for Aurora kinase A and its additional inhibitory effects on TRK family members, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
1-(2,3-dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2FN5O3/c1-13-11-18(30-29-13)28-20-17(26)6-5-14(27-20)12-23(22(33)34)7-9-31(10-8-23)21(32)15-3-2-4-16(24)19(15)25/h2-6,11H,7-10,12H2,1H3,(H,33,34)(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVWQHGBMTMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453099-83-6 |
Source


|
| Record name | TAS-119 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453099836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-119 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A57J83J27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2468157.png)




![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)


![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2468167.png)
![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)
![1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2468172.png)
